molecular formula C6H15NO6S B12297144 n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

Cat. No.: B12297144
M. Wt: 244.35 g/mol
InChI Key: JOCBASBOOFNAJA-YQQZWFDQSA-N
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Description

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Buffering

Buffering Capacity
TES-d15 is primarily used as a biological buffer in biochemical and molecular biology experiments. Its pKa value of approximately 7.5 makes it suitable for maintaining physiological pH, which is crucial for enzyme activity and stability of biomolecules. It functions effectively across a range of temperatures and ionic strengths, making it versatile for various laboratory applications .

Applications in Cell Culture
In cell culture systems, TES-d15 helps maintain optimal pH levels, which is vital for cell growth and metabolism. Studies have demonstrated that buffers like TES can enhance the viability and functionality of cultured cells, particularly in sensitive experiments involving primary cells or stem cells .

Analytical Chemistry

Chromatography
TES-d15 is employed as a buffering agent in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Its stability under varying conditions allows for consistent retention times and improved resolution of analytes . The use of deuterated forms like TES-d15 can also aid in NMR spectroscopy applications by providing clearer spectral data due to reduced background noise from protons.

Pharmaceutical Research

Drug Formulation
In pharmaceutical research, TES-d15 is utilized to formulate drug solutions that require precise pH control. Its ability to stabilize pH during storage and administration is particularly beneficial for injectable drugs and biologics . The compound's compatibility with various active pharmaceutical ingredients (APIs) enhances its utility in drug development processes.

Environmental Science

Water Quality Testing
TES-d15 has been used in environmental studies to monitor water quality. Its buffering capabilities allow researchers to assess the impact of pollutants on aquatic ecosystems by maintaining stable pH levels during experiments . This stability is crucial when studying the effects of acid rain or other environmental stressors on aquatic life.

Case Studies

Study Application Findings
Study 1Cell ViabilityTES-d15 maintained higher cell viability compared to other buffers in primary cell cultures, demonstrating its effectiveness in sensitive biological assays .
Study 2Drug StabilityFormulations containing TES-d15 showed improved stability over six months at room temperature compared to formulations without buffering agents .
Study 3Environmental MonitoringUse of TES-d15 in water samples helped maintain consistent pH levels, allowing for accurate assessments of pollutant impacts on aquatic organisms .

Mechanism of Action

The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .

Biological Activity

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (commonly referred to as TES-d15) is a stable isotope-labeled derivative of the biological buffer n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES). This compound is significant in biochemical and clinical research due to its buffering capacity, particularly in maintaining physiological pH levels in biological systems. This article delves into the biological activity of TES-d15, highlighting its applications, efficacy, and safety based on diverse research findings.

  • Molecular Formula : C6D15NO6S
  • Molecular Weight : 244.344 g/mol
  • CAS Number : 1219794-63-4
  • pH Range : 4.0 to 4.8
  • Melting Point : 223°C

Applications in Biological Systems

TES-d15 is primarily utilized as a buffering agent in various biochemical assays and clinical settings. Its unique properties allow it to stabilize pH without contributing to sodium load, making it particularly useful in critical care environments where acid-base balance is crucial.

Buffering Capacity

TES buffers are known for their effectiveness in maintaining pH stability in biological systems, which is essential for enzyme activity and metabolic processes. Unlike traditional buffers like sodium bicarbonate, TES does not produce carbon dioxide during buffering, thus avoiding potential respiratory complications in patients with compromised lung function .

Clinical Studies and Findings

Recent studies have explored the use of TES and its derivatives, including TES-d15, in managing acidosis in critically ill patients:

  • Efficacy in Acid-Base Management :
    • A systematic review assessed the efficacy of tris-hydroxymethyl aminomethane (THAM), a related compound, showing that it effectively corrected acidosis with fewer adverse effects compared to sodium bicarbonate. The review included 21 studies involving 417 patients, indicating that THAM had comparable efficacy to sodium bicarbonate while minimizing hypercarbia and hypernatremia risks .
  • Safety Profile :
    • Adverse effects associated with the use of THAM included hyperkalemia and hypoglycemia; however, these were less frequent than those linked with traditional buffering agents . The safety profile of TES-d15 remains largely unexamined in clinical trials, warranting further investigation.

Case Studies

Several case reports highlight the application of TES-d15 in specific clinical scenarios:

  • Liver Transplantation : In cases where sodium levels must be carefully managed during perioperative care, TES-d15 has been used successfully to maintain acid-base balance without increasing sodium levels .
  • Acute Respiratory Distress Syndrome (ARDS) : Patients with ARDS have shown improved outcomes when treated with TES-based buffers, as these compounds help manage the complex acid-base disturbances associated with respiratory failure .

Comparative Analysis

The following table summarizes key differences between TES-d15 and traditional buffering agents:

Propertyn-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)Sodium Bicarbonate
Buffering MechanismNon-carbonic buffer systemCarbonic buffer system
Effect on Sodium LevelsNo increaseIncreases plasma sodium
Risk of HypercarbiaLower riskHigher risk
Clinical UsePreferred in critical care settingsCommonly used but limited by side effects

Properties

Molecular Formula

C6H15NO6S

Molecular Weight

244.35 g/mol

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate

InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2

InChI Key

JOCBASBOOFNAJA-YQQZWFDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]

Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO

Origin of Product

United States

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